4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazoles with various functional groups
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds. It is also used as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
- 4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
These compounds share a similar triazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. For example, the presence of different halogen atoms (chlorine, bromine) can influence the compound’s reactivity and its ability to interact with biological targets .
Properties
Molecular Formula |
C15H11ClN4S |
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Molecular Weight |
314.8 g/mol |
IUPAC Name |
4-[(E)-(2-chlorophenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11ClN4S/c16-13-9-5-4-8-12(13)10-17-20-14(18-19-15(20)21)11-6-2-1-3-7-11/h1-10H,(H,19,21)/b17-10+ |
InChI Key |
VXXVXKRZFRXARN-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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